molecular formula C11H14FN B1272349 4-(4-Fluorophenyl)piperidine CAS No. 37656-48-7

4-(4-Fluorophenyl)piperidine

Cat. No. B1272349
CAS RN: 37656-48-7
M. Wt: 179.23 g/mol
InChI Key: AFYALJSDFPSAAZ-UHFFFAOYSA-N
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Description

The compound 4-(4-Fluorophenyl)piperidine is a versatile chemical structure that has been explored for various pharmacological activities. It is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group. This structural motif is found in several compounds with significant neuroleptic and antihypertensive activities, as well as in the synthesis of other biologically active molecules .

Synthesis Analysis

The synthesis of compounds containing the 4-(4-Fluorophenyl)piperidine moiety involves various chemical reactions. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones were synthesized and tested for neuroleptic activity, with some showing comparable effects to haloperidol . Additionally, asymmetric synthesis of 4-aryl-2-piperidinones using a chiral rhodium catalyst has been reported, which is crucial for the production of enantiomerically pure compounds like (-)-Paroxetine . Furthermore, methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine have been developed, which are important for deuterium labeling in pharmacokinetic studies .

Molecular Structure Analysis

The molecular structure of compounds with the 4-(4-Fluorophenyl)piperidine framework has been elucidated through various techniques, including crystallography and DFT calculations. For example, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one revealed a chair conformation of the piperidine ring with equatorially oriented substituents . Similarly, the structure of (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one was determined, showing a sofa conformation of the piperidin-4-one ring .

Chemical Reactions Analysis

The 4-(4-Fluorophenyl)piperidine structure is amenable to various chemical modifications, which can alter its pharmacological properties. For instance, electrophilic fluorination was used to synthesize a candidate for imaging dopamine D4 receptors . Additionally, the introduction of different substituents on the piperidine ring or the phenyl group can lead to compounds with varying activities, such as calcium-channel-blocking and antihypertensive effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Fluorophenyl)piperidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the lipophilicity and electronic properties of these compounds, which in turn can influence their biological activity. For example, compounds with fluoro substituents in both rings of the diphenylmethyl group showed significant antihypertensive activity in spontaneously hypertensive rats . The crystal structures and intermolecular interactions, as analyzed by Hirshfeld surface analysis, also provide insights into the solid-state properties of these compounds .

Scientific Research Applications

  • Scientific Field: Drug Discovery

    • “4-(4-Fluorophenyl)piperidine” is a chemical compound that is often used in the field of drug discovery . It’s a part of the piperidine class of compounds, which are known to have various therapeutic applications .
    • The methods of application or experimental procedures in this field typically involve the synthesis of the compound and its derivatives, followed by in vitro and in vivo testing to evaluate their potential therapeutic effects .
    • The results or outcomes obtained can vary widely depending on the specific derivative of “4-(4-Fluorophenyl)piperidine” being tested and the disease model used. Some derivatives may show promising results, while others may not .
  • Scientific Field: Medicinal Chemistry

    • In the field of medicinal chemistry, “4-(4-Fluorophenyl)piperidine” and its derivatives are often studied for their potential pharmacological properties .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
  • Scientific Field: Anticancer Research

    • Piperidine derivatives, including “4-(4-Fluorophenyl)piperidine”, are being utilized as potential anticancer agents .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
  • Scientific Field: Antimicrobial Research

    • Piperidine derivatives are also being utilized as potential antimicrobial agents .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
  • Scientific Field: Analgesic Research

    • Piperidine derivatives are being utilized as potential analgesic agents .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
  • Scientific Field: Anti-inflammatory Research

    • Piperidine derivatives are being utilized as potential anti-inflammatory agents .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
  • Scientific Field: Antipsychotic Research

    • Piperidine derivatives, including “4-(4-Fluorophenyl)piperidine”, have been utilized in the development of potential antipsychotic agents .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
  • Scientific Field: Anticoagulant Research

    • Piperidine derivatives are also being utilized as potential anticoagulant agents .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
  • Scientific Field: Antidepressant Research

    • Piperidine derivatives, including “4-(4-Fluorophenyl)piperidine”, have been utilized in the development of potential antidepressant agents .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
  • Scientific Field: Antioxidant Research

    • Piperidine derivatives, including “4-(4-Fluorophenyl)piperidine”, have been utilized in the development of potential antioxidant agents .
    • The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
    • The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .

Safety And Hazards

The safety information for 4-(4-Fluorophenyl)piperidine includes GHS07 pictograms and a warning signal word . The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P305+P351+P338 .

properties

IUPAC Name

4-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYALJSDFPSAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374655
Record name 4-(4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)piperidine

CAS RN

37656-48-7
Record name 4-(4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 1-benzyl-3-(SR)-formyl-4-(RS)-(3-thienyl)pyrrolidine and 4-(4-fluorophenyl)piperidine according to procedures described in Example 1. 4-(4-fluorophenyl)piperidine was prepared according to procedures used to prepare 4-phenylpiperidine in Example 1. Mass Spectrum (CI) m/e 435 (M+1).
Name
1-benzyl-3-(SR)-formyl-4-(RS)-(3-thienyl)pyrrolidine
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Synthesis routes and methods II

Procedure details

Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate (46 mg, 0.165 mmol) was dissolved in MC (2 ml), followed by addition of trifluoroacetic acid (1 ml), and then the resulting mixture was stirred at room temperature for 4 hours. The resulting reaction liquid was neutralized by slow addition of a saturated aqueous NaHCO3 solution at 0° C., and then extracted with 5% MeOH/MC (10 ml×2). The organic layer was dried over anhydrous magnesium sulfate, followed by filtration, concentration, and vacuum drying, to obtain 22 mg of colorless oil (74%).
Quantity
46 mg
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1 mL
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0 (± 1) mol
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Yield
74%

Synthesis routes and methods III

Procedure details

A mixture of 10 g (47 mmol) of 4-(4-fluorophenyl) tetrahydro pyridine hydrochloride (Aldrich-Saylor) and 1.18 g of 10% Pd/C in 100 mL of degassed MeOH (N2) was stirred under hydrogen at 45 psi for 18 h. The reaction mixture was then filtered though a thin pad of celite eluting with MeOH. The filtrate was concentrated and the residue was stirred in 75 mL of ether. To it at 0° C. was added 5 g of solid NaOH. The layers were separated and the aqueous layer was extracted with ether. The combined organic fractions were washed with sated NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was crystalized from cold heptane to give 10 g of the title compound.
Name
4-(4-fluorophenyl) tetrahydro pyridine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)piperidine
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4-(4-Fluorophenyl)piperidine
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4-(4-Fluorophenyl)piperidine
Reactant of Route 4
4-(4-Fluorophenyl)piperidine
Reactant of Route 5
4-(4-Fluorophenyl)piperidine
Reactant of Route 6
4-(4-Fluorophenyl)piperidine

Citations

For This Compound
215
Citations
TW Butler, JF Blake, J Bordner, P Butler… - Journal of medicinal …, 1998 - ACS Publications
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606, 1) is a recently described antagonist of N-methyl-d-aspartate (NMDA) receptors containing the …
Number of citations: 38 pubs.acs.org
TG Murali Dhar, D Nagarathnam… - Journal of Medicinal …, 1999 - ACS Publications
We have previously described compound 1a as a high-affinity subtype selective α 1a antagonist. In vitro and in vivo evaluation of compound 1a showed its major metabolite to be a μ-…
Number of citations: 27 pubs.acs.org
N Munigela, JM Babu, A Yerramilli, NK Kolla… - Scientia …, 2008 - mdpi.com
Two unknown impurities were detected in stressed samples (by hydrochloric acid and hydrogen peroxide) of paroxetine hydrochloride hemihydrate (an active pharmaceutical ingredient…
Number of citations: 7 www.mdpi.com
KSK Murthy, AW Rey, M Tjepkema - Tetrahedron letters, 2003 - Elsevier
The asymmetric conjugate addition reaction between 4-fluorophenylmagnesium bromide and various chiral α,β-unsaturated esters and enoylsultam substrates was explored to prepare …
Number of citations: 32 www.sciencedirect.com
A Pasternak, SD Goble, PP Vicario, J Di Salvo… - Bioorganic & medicinal …, 2008 - Elsevier
This report describes replacement of the 4-(4-fluorophenyl)piperidine moiety in our CCR2 antagonists with 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine subunits. Some of …
Number of citations: 30 www.sciencedirect.com
D Germann, G Ma, F Han, A Tikhomirova - Profiles of Drug Substances …, 2013 - Elsevier
Paroxetine hydrochloride (3S-trans)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-piperidine hydrochloride (or (−)-(3S,4R)-(4-(p-fluorophenyl)-3-[[3,4-(methylenedioxy)-…
Number of citations: 19 www.sciencedirect.com
G de Gonzalo, R Brieva, VM Sánchez… - The Journal of …, 2001 - ACS Publications
Two Candida antarctica lipases catalyze the enantioselective acylation of N-substituted trans-4-(4‘-fluorophenyl)-3-hydroxymethylpiperidines in organic solvents. These two lipases …
Number of citations: 59 pubs.acs.org
IB Cozar, L Szabó, D Mare, N Leopold, L David… - Journal of Molecular …, 2011 - Elsevier
Structural investigations by different vibrational spectroscopic methods (FTIR, Raman and SERS), as well as density functional theory (DFT) calculations were performed on paroxetine (…
Number of citations: 16 www.sciencedirect.com
V Uttamsingh, R Gallegos, JF Liu, SL Harbeson… - … of Pharmacology and …, 2015 - ASPET
Selective deuterium substitution as a means of ameliorating clinically relevant pharmacokinetic drug interactions is demonstrated in this study. Carbon-deuterium bonds are more stable …
Number of citations: 57 jpet.aspetjournals.org
MR Caira, E De Vries, LR Nassimbeni… - Journal of inclusion …, 2003 - Springer
The X-ray structure and thermal stability of a β-cyclodextrin inclusion complex of the antidepressant paroxetine [(3S-trans)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)…
Number of citations: 12 link.springer.com

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